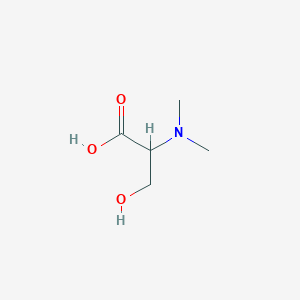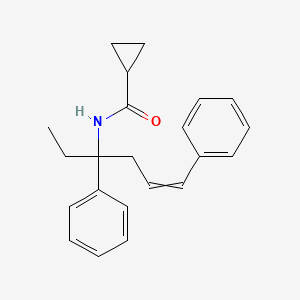
2-(Dimethylamino)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that is not widely documented in the literature. The closest related compound found is 2-(Dimethylamino)benzoic acid, which is a derivative of benzoic acid with a dimethylamino group attached to the second carbon of the benzene ring . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of compounds similar to 2-(Dimethylamino)-3-hydroxypropanoic acid, such as 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Aplicaciones Científicas De Investigación
Drug and Gene Delivery Systems
The amphiphilic nature of polymers derived from 2-(Dimethylamino)-3-hydroxypropanoic acid makes them suitable for creating nanocarriers in drug and gene delivery systems. These systems can be designed to carry therapeutic agents like anticancer drugs and nucleic acids simultaneously, addressing their different physico-chemical properties . The cationic amphiphilic copolymers self-assemble into micelles in aqueous media, which can be loaded with drugs and form complexes with DNA for targeted delivery .
Controlled Pesticide Release
In agriculture, controlled release formulations (CRFs) are essential for sustainable plant protection. Polymers grafted with 2-(Dimethylamino)-3-hydroxypropanoic acid can be used to create microcapsules for pesticides, allowing for pH and temperature-responsive release. This method improves the efficacy of pesticides like pyraclostrobin and reduces their environmental impact .
Nanomaterials for Biomedical Applications
The compound’s ability to form polymers that can undergo “click” chemistry reactions makes it a valuable component in the synthesis of multifunctional nanomaterials. These materials have potential applications in biomedical fields, such as creating biocompatible and biodegradable nanocarriers for targeted therapies .
Photostability Enhancement
The photostability of certain compounds is crucial, especially in applications like pesticides where exposure to sunlight is inevitable. Microcapsules made with 2-(Dimethylamino)-3-hydroxypropanoic acid derivatives can significantly enhance the photostability of substances like pyraclostrobin, extending their functional lifespan and reducing toxicity .
Acute Toxicity Reduction
By encapsulating pesticides within microcapsules crafted from 2-(Dimethylamino)-3-hydroxypropanoic acid polymers, the acute toxicity of these substances can be reduced. This is particularly beneficial in reducing the impact on non-target organisms, such as aquatic life, while maintaining the desired pesticidal effects over time .
Stimuli-Responsive Systems
The polymers derived from 2-(Dimethylamino)-3-hydroxypropanoic acid can be engineered to respond to environmental stimuli, such as changes in pH or temperature. This property is exploited in the design of stimuli-responsive systems for applications like controlled drug release, where the delivery of the therapeutic agent is precisely triggered by specific conditions .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular and molecular targets
Mode of Action
Based on its chemical structure, it may interact with its targets through electrostatic interactions, hydrogen bonding, or hydrophobic interactions . The resulting changes could include alterations in cellular processes, enzymatic activity, or signal transduction pathways.
Biochemical Pathways
Similar compounds have been implicated in various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, including various absorption rates, distribution patterns, metabolic pathways, and excretion routes . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzymatic activity, and cellular signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)-3-hydroxypropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
Propiedades
IUPAC Name |
2-(dimethylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZUUWRLMQQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-hydroxypropanoic acid | |
CAS RN |
2812-34-2 |
Source


|
| Record name | NSC45509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)





![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)